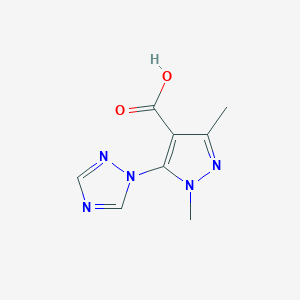

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-6(8(14)15)7(12(2)11-5)13-4-9-3-10-13/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLWCIJEBRVZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)N2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthetic Procedure

| Step | Reactants & Conditions | Description | Product |

|---|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat at 110-120 °C for 4 hours | Condensation and cyclization to form an intermediate compound A | Compound A (purity ~97.5%) |

| 2 | Compound A, 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8-20 °C, stirring, layering | Hydrazine-mediated ring closure to form compound B in toluene phase | Liquid containing compound B |

| 3 | Compound B solution, 15% HCl; heat to 85-90 °C, acidification, centrifugation, drying | Acidification and isolation of the target pyrazole carboxylic acid | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (purity ~98.5%) |

Example Scale Synthesis Data

| Parameter | Quantity | Notes |

|---|---|---|

| Ethyl acetoacetate | 600 kg | Raw material |

| Triethyl orthoformate | 900 kg | Raw material |

| Acetic anhydride | 800 kg | Raw material |

| Methylhydrazine (40%) | 500 kg | Aqueous solution |

| Toluene | 600 L | Solvent |

| Sodium hydroxide | 25 kg | Base catalyst |

| Hydrochloric acid (15%) | 1350 L | Acidification agent |

| Product yield | 610 kg | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid |

| Product purity | 98.5% | By HPLC/NMR |

Reaction Highlights

- The condensation step forms a key intermediate via heating and vacuum distillation.

- Hydrazine ring closure is performed under controlled low temperatures to optimize yield and purity.

- Acidification with dilute HCl precipitates the final product, which is isolated by centrifugation and drying.

- The process avoids harsh conditions, uses readily available reagents, and is suitable for scale-up.

Comparative Table of Key Preparation Steps

| Stage | Starting Material | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| Core synthesis | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | Condensation & cyclization | 110-120 °C, reflux, vacuum distillation | Intermediate (compound A) |

| Ring closure | Compound A, methylhydrazine, NaOH, toluene | Hydrazine-mediated cyclization | 8-20 °C, stirring, layering | Compound B solution |

| Acidification | Compound B, 15% HCl | Acid precipitation | 85-90 °C, centrifugation | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid |

| Triazole substitution | Halogenated pyrazole intermediate, 1H-1,2,4-triazole | Nucleophilic substitution | Mild conditions (30-50 °C) | 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid |

Analytical and Purity Data

- The final 1,3-dimethyl-1H-pyrazole-4-carboxylic acid product exhibits high purity (~98.5%) confirmed by nuclear magnetic resonance (NMR) spectroscopy and chromatographic methods.

- Typical ^1H NMR (DMSO-d6) signals include:

- 12.10 ppm (singlet, 1H, carboxylic acid proton)

- 8.09 ppm (singlet, 1H, pyrazole proton)

- 3.77 ppm (singlet, 6H, methyl groups)

- The introduction of the triazolyl substituent is verified by characteristic signals corresponding to the triazole ring protons in the aromatic region.

Summary and Expert Recommendations

- The preparation of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is best approached via initial synthesis of the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid core using condensation and hydrazine cyclization methods.

- Subsequent functionalization involves halogenation at the 5-position followed by nucleophilic substitution with 1H-1,2,4-triazole under mild conditions.

- The described methods provide high purity products with scalable reaction conditions suitable for industrial synthesis.

- Optimization of reaction parameters such as temperature, reagent ratios, and purification steps is critical to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.

Reduction: The compound can be reduced to form its corresponding amine derivative.

Substitution: The triazole and pyrazole rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

Carboxylate: Oxidation of the carboxylic acid group forms the carboxylate salt.

Amine Derivative: Reduction of the carboxylic acid group results in the formation of an amine derivative.

Substituted Derivatives: Substitution reactions can lead to various substituted derivatives of the triazole and pyrazole rings.

Wissenschaftliche Forschungsanwendungen

Applications in Agriculture

Fungicides and Plant Growth Regulators

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid has been studied for its efficacy as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes. Research indicates that this compound can effectively control various fungal pathogens in crops, thereby enhancing agricultural productivity.

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that formulations containing this compound exhibited significant antifungal activity against Fusarium and Botrytis species. The results indicated a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential as an effective agricultural treatment .

Pharmaceutical Applications

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarity to other triazole-containing drugs suggests potential as an antifungal agent in human medicine. Preliminary studies have shown that it exhibits activity against several strains of fungi and bacteria.

Case Study: Antifungal Activity

In vitro assays revealed that 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations comparable to established antifungal agents . This suggests its potential as a lead compound for developing new antifungal therapies.

Material Science Applications

Polymer Chemistry

This compound is also being explored in the field of polymer chemistry. Its ability to form coordination complexes with metal ions can be utilized in synthesizing novel materials with enhanced properties.

Case Study: Development of Metal Complexes

Research has demonstrated that metal complexes formed with 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exhibit improved thermal stability and mechanical properties compared to traditional polymers. These materials show promise for applications in coatings and composites .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Pyrazole-4-Carboxylic Acid Derivatives

- Target Compound vs. 5-Methyl-1,3-diphenyl Analogue : The target compound’s methyl and triazolyl substituents contrast with the phenyl groups in the diphenyl derivative. The absence of aromatic phenyl rings in the target compound may reduce steric hindrance, enhancing solubility and reactivity for agrochemical applications .

- Carboxylic Acid vs.

Triazolyl-Substituted Benzoic Acids

- Positional Isomerism : 3- and 4-(1H-1,2,4-triazol-1-yl)benzoic acids differ in triazole ring placement, leading to distinct coordination modes with metals. For example, 4-triazolyl derivatives form interpenetrating 3D networks with Cu(II), whereas 3-triazolyl analogs create channeled frameworks with Cd(II) .

Hybrid Pyrazole-Triazole Systems

- Antioxidant Activity : Compounds like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit radical-scavenging activity due to the thiol group, a feature absent in the target compound .

Physicochemical Properties

- Melting Points : Triazolyl benzoic acids exhibit high melting points (262–320°C), attributed to strong hydrogen bonding and aromatic stacking, whereas pyrazole-4-carboxylic acids likely have lower melting points due to reduced symmetry .

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to its carbonitrile derivative, which is more lipophilic .

Biologische Aktivität

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152565-70-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activities of this compound based on diverse scientific studies and findings.

The chemical formula of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is C8H9N5O2, with a molecular weight of 207.19 g/mol. The compound appears as a powder and is typically stored at room temperature .

Biological Activity Overview

The biological activities of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid can be categorized into the following areas:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole have shown effective cytotoxicity against various cancer cell lines.

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Pyrazoles have been shown to inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway.

The mechanism by which 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its biological effects is thought to involve the inhibition of specific kinases and enzymes related to cancer cell survival and inflammation. For example:

- Aurora-A Kinase Inhibition : Some studies have reported that related pyrazole compounds inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of a series of pyrazole derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of pyrazole compounds in animal models of arthritis. The results showed a marked reduction in inflammatory markers compared to control groups.

Q & A

Basic: What synthetic routes are commonly employed for preparing 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation and functional group modification . For example:

- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives or hydrazine analogs in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, as demonstrated in structurally similar pyrazole-4-carboxylate synthesis .

- Triazole Substitution : Introduce the 1,2,4-triazole moiety via nucleophilic substitution or coupling reactions. For instance, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) can attach aryl/heteroaryl groups to the pyrazole core .

- Hydrolysis : Basic or acidic hydrolysis of ester intermediates (e.g., ethyl pyrazole-4-carboxylate) yields the carboxylic acid derivative .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

Key techniques include:

- X-ray Crystallography : Refinement using SHELXL (e.g., for determining bond lengths, angles, and hydrogen-bonding networks). For example, SHELX programs are robust for small-molecule refinement, especially for resolving disorder in the triazole or pyrazole rings .

- Spectroscopy :

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole/pyrazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹) .

- NMR : ¹H NMR reveals methyl group protons (δ ~2.5–3.5 ppm) and aromatic protons from triazole/pyrazole (δ ~7.0–8.5 ppm). ¹³C NMR confirms carboxylate carbons (δ ~165–170 ppm) .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

- Refinement Strategies : Use SHELXL ’s constraints (e.g., DFIX, FLAT) to model disordered regions (common in flexible triazole substituents). Compare multiple datasets to validate thermal parameters and occupancy ratios .

- Validation Tools : Cross-check with Platon (for symmetry checks) and Mercury (for intermolecular interactions). If hydrogen-bonding patterns conflict with theoretical models (e.g., DFT), re-examine solvent effects or protonation states .

Advanced: What computational approaches predict the compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use programs like FlexX or AutoDock to model interactions with biological targets (e.g., enzymes or receptors). For triazole-containing analogs, prioritize hydrogen bonding with residues like Met793 in hEGFR’s hinge region .

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed reactivity or binding affinity .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the triazole-pyrazole scaffold in binding pockets .

Advanced: How does the 1,2,4-triazole moiety influence biological activity?

Methodological Answer:

- Metal Coordination : The triazole’s nitrogen atoms can chelate metal ions (e.g., Zn²⁺, Cu²⁺), potentially modulating enzyme activity or membrane transport proteins, as seen in studies of triazole-acetic acid derivatives .

- Hydrogen Bonding : In kinase inhibitors, the triazole forms critical hydrogen bonds with catalytic residues (e.g., ATP-binding pockets). For example, docking studies show triazole interactions stabilize inhibitor-enzyme complexes .

- Bioisosteric Replacement : Compare activity with analogs lacking the triazole group to isolate its contribution. For instance, replacing triazole with imidazole reduces binding affinity in some kinase assays .

Basic: What solvents and conditions optimize crystallization of this compound?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow diffusion of a non-polar antisolvent (e.g., hexane) to induce crystallization .

- Temperature Control : Crystallize at 4°C to reduce nucleation rate, yielding larger single crystals suitable for X-ray analysis .

- Additives : Add trace acetic acid to protonate the carboxylate group, enhancing crystal lattice stability via hydrogen bonding .

Advanced: How to analyze electronic effects of substituents on the pyrazole ring?

Methodological Answer:

- Hammett Studies : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 5-position. Plot reaction rates (e.g., hydrolysis) against σ values to quantify electronic effects .

- Spectroscopic Correlations : Compare ¹³C NMR chemical shifts of the carboxylate group with substituent σₚ constants to assess resonance/inductive effects .

Advanced: What strategies address low yield in triazole coupling reactions?

Methodological Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to improve cross-coupling efficiency .

- Microwave Assistance : Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics and reduce side products .

- Protecting Groups : Temporarily protect the carboxylate as a methyl ester to prevent coordination with metal catalysts during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.